molecular formula C15H17NO B12120173 Benzenamine, 4-[(2,3-dimethylphenoxy)methyl]- CAS No. 951913-94-3

Benzenamine, 4-[(2,3-dimethylphenoxy)methyl]-

Cat. No.: B12120173
CAS No.: 951913-94-3
M. Wt: 227.30 g/mol
InChI Key: MIAKMSOFFPAGML-UHFFFAOYSA-N
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Description

Benzenamine, 4-[(2,3-dimethylphenoxy)methyl]- is an organic compound with the molecular formula C15H17NO It is a derivative of benzenamine, where the amine group is substituted with a 2,3-dimethylphenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-[(2,3-dimethylphenoxy)methyl]- typically involves the reaction of 4-aminobenzyl alcohol with 2,3-dimethylphenol in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.

    Solvent: Common solvents include toluene or dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-[(2,3-dimethylphenoxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro compounds.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted benzenamine derivatives.

Scientific Research Applications

Benzenamine, 4-[(2,3-dimethylphenoxy)methyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in targeting specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzenamine, 4-[(2,3-dimethylphenoxy)methyl]- exerts its effects involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 4-methoxy-2-methyl-
  • Benzenamine, 3-methyl-
  • Benzenamine, 4-(2,6-dimethylphenoxy)-2-methyl-

Uniqueness

Benzenamine, 4-[(2,3-dimethylphenoxy)methyl]- is unique due to the presence of the 2,3-dimethylphenoxy methyl group, which imparts distinct chemical properties and reactivity compared to other benzenamine derivatives. This structural feature enhances its potential for specific applications in various fields.

Properties

CAS No.

951913-94-3

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

4-[(2,3-dimethylphenoxy)methyl]aniline

InChI

InChI=1S/C15H17NO/c1-11-4-3-5-15(12(11)2)17-10-13-6-8-14(16)9-7-13/h3-9H,10,16H2,1-2H3

InChI Key

MIAKMSOFFPAGML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=CC=C(C=C2)N)C

Origin of Product

United States

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